
N-(But-3-yn-1-yl)-4,4-difluorocyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(But-3-yn-1-yl)-4,4-difluorocyclohexan-1-amine is a compound of interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a cyclohexane ring substituted with two fluorine atoms and an amine group, along with a but-3-yn-1-yl group attached to the nitrogen atom. The presence of the alkyne group and the difluorocyclohexane moiety makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(But-3-yn-1-yl)-4,4-difluorocyclohexan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4,4-difluorocyclohexanone and but-3-yn-1-amine.
Formation of Intermediate: The 4,4-difluorocyclohexanone is reacted with but-3-yn-1-amine under anhydrous conditions to form an intermediate imine.
Reduction: The imine intermediate is then reduced using a suitable reducing agent such as sodium borohydride (NaBH4) to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
N-(But-3-yn-1-yl)-4,4-difluorocyclohexan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of halogenated amines or other substituted derivatives.
Scientific Research Applications
N-(But-3-yn-1-yl)-4,4-difluorocyclohexan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioorthogonal labeling agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(But-3-yn-1-yl)-4,4-difluorocyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The alkyne group can participate in click chemistry reactions, allowing for the attachment of various functional groups. The difluorocyclohexane moiety can enhance the compound’s stability and bioavailability. The amine group can form hydrogen bonds and interact with biological targets, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(But-3-yn-1-yl)-4-fluorocyclohexan-1-amine: Similar structure but with only one fluorine atom.
N-(But-3-yn-1-yl)-cyclohexan-1-amine: Lacks the fluorine atoms, resulting in different chemical properties.
N-(But-3-yn-1-yl)-4,4-difluorocyclohexan-1-ol: Contains a hydroxyl group instead of an amine group.
Uniqueness
N-(But-3-yn-1-yl)-4,4-difluorocyclohexan-1-amine is unique due to the combination of the alkyne group, difluorocyclohexane moiety, and amine group
Properties
Molecular Formula |
C10H15F2N |
|---|---|
Molecular Weight |
187.23 g/mol |
IUPAC Name |
N-but-3-ynyl-4,4-difluorocyclohexan-1-amine |
InChI |
InChI=1S/C10H15F2N/c1-2-3-8-13-9-4-6-10(11,12)7-5-9/h1,9,13H,3-8H2 |
InChI Key |
BDLZZQYPONTMBE-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCNC1CCC(CC1)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(Oxolan-2-yl)ethyl]cyclopentan-1-ol](/img/structure/B13320601.png)
![2-{[(5-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13320602.png)
![7-Cyclopentyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13320610.png)
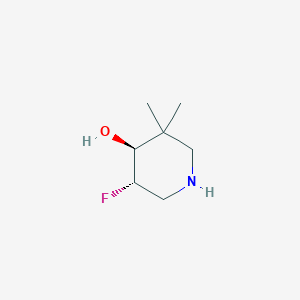
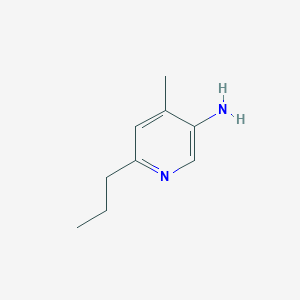
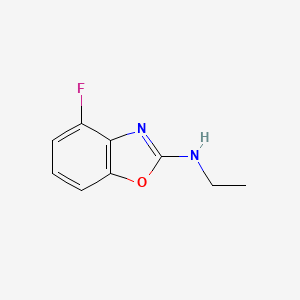
![2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}propanoic acid](/img/structure/B13320641.png)
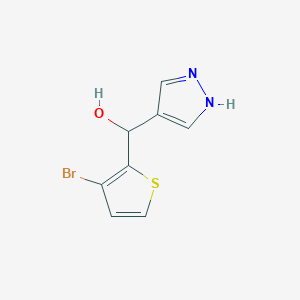
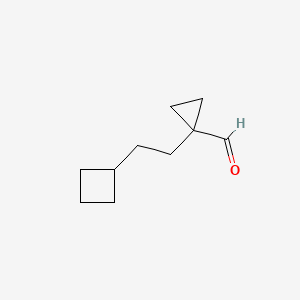
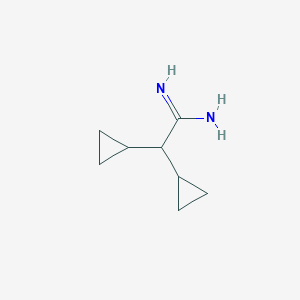
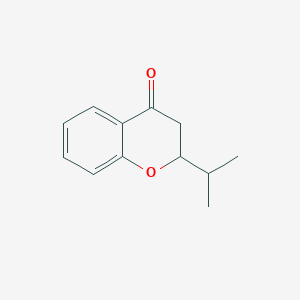

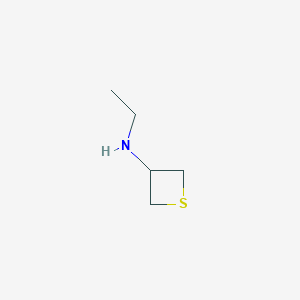
![7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13320667.png)
